molecular formula C12H13N3O B11724286 4-(Piperazine-1-carbonyl)benzonitrile

4-(Piperazine-1-carbonyl)benzonitrile

Cat. No.: B11724286
M. Wt: 215.25 g/mol
InChI Key: DIAXYBAIVPIEGQ-UHFFFAOYSA-N
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Description

4-(Piperazine-1-carbonyl)benzonitrile is an organic compound with the molecular formula C12H13N3O It consists of a benzonitrile moiety attached to a piperazine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzonitriles.

    Oxidation: Oxidized derivatives of the benzonitrile moiety.

    Reduction: Reduced forms of the nitrile group, such as amines.

    Hydrolysis: 4-(Piperazine-1-carbonyl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazine-1-carbonyl)benzonitrile is unique due to the presence of both the piperazine ring and the benzonitrile moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-(piperazine-1-carbonyl)benzonitrile

InChI

InChI=1S/C12H13N3O/c13-9-10-1-3-11(4-2-10)12(16)15-7-5-14-6-8-15/h1-4,14H,5-8H2

InChI Key

DIAXYBAIVPIEGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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